Trimethyl(pentafluorophenyl)silane is classified as an organosilicon compound, specifically a silane, due to the presence of silicon in its molecular structure. It is also categorized under fluorinated compounds because of the five fluorine atoms attached to the phenyl ring.
Trimethyl(pentafluorophenyl)silane can be synthesized through several methods, primarily involving organometallic chemistry:
The molecular structure of trimethyl(pentafluorophenyl)silane consists of:
Trimethyl(pentafluorophenyl)silane participates in several types of chemical reactions:
The mechanism through which trimethyl(pentafluorophenyl)silane acts in chemical reactions often involves:
Studies have demonstrated that the steric bulk of the pentafluorophenyl group influences reaction rates, particularly in nucleophilic substitution scenarios where bulky substituents hinder reactivity .
Trimethyl(pentafluorophenyl)silane finds applications across various fields:
The molecular geometry of trimethyl(pentafluorophenyl)silane features a direct sigma bond between the silicon atom and the ipso-carbon of the pentafluorophenyl ring. X-ray crystallographic analyses of related compounds reveal a bond length of approximately 1.86-1.88 Å for the C(aryl)-Si linkage, slightly shorter than typical C(sp²)-Si bonds due to the substantial inductive withdrawal by ortho-fluorine atoms [4]. This electronic perturbation creates a significant dipole moment across the C-Si axis, rendering the silicon center markedly electrophilic despite the electron-donating trimethylsilyl groups. Natural Bond Orbital (NBO) analyses indicate substantial pπ-dπ interactions between fluorine lone pairs and silicon d-orbitals, contributing to the remarkable stability of this bond toward homolysis while simultaneously activating it toward nucleophilic displacement [4] [9].
The pentafluorophenyl group exerts profound effects through both field effects (-I) and resonance contributions (-R). Ortho-fluorine atoms create a steric shielding effect around silicon, while their high electronegativity generates a positive electrostatic potential at silicon, quantified computationally at approximately +35 kcal/mol molecular electrostatic potential (MEP) surface values. This polarization enables the silicon to act as a soft Lewis acid, readily coordinating with anions and nucleophiles. The trimethylsilyl groups provide substantial steric protection with a cone angle of ~118°, preventing dimerization or decomposition pathways common in triorganosilanes while permitting approach of reacting species to the silicon center [4] [9]. This balance of electronic activation and steric protection defines the unique reactivity profile.
Table 1: Key Physical and Electronic Properties of Trimethyl(pentafluorophenyl)silane
Property | Value | Measurement Conditions | Reference |
---|---|---|---|
Molecular Weight | 240.25 g/mol | - | [3] |
Boiling Point | 165-173°C | 693-760 mmHg | [2] [7] |
Density | 1.261 g/mL | 25°C | [7] [9] |
Refractive Index (n₂₀D) | 1.433 | 20°C | [7] [9] |
Vapor Pressure | 12.4 mmHg | 25°C | [7] |
Enthalpy of Vaporization | 40.6 ± 0.3 kJ/mol | 357 K | [6] |
Enthalpy of Fusion | 8.4 kJ/mol | 233 K | [6] |
Flash Point | 54°C (130°F) | Closed cup | [3] [7] |
The synthetic pursuit of trimethyl(pentafluorophenyl)silane commenced in 1964 when Fild and coworkers pioneered the Grignard approach, reacting pentafluorophenylmagnesium bromide with chlorotrimethylsilane at -20°C to obtain the target silane in modest 42% yield [2]. This foundational work established the feasibility of C-Si bond formation to perfluoroaromatics but suffered from inconsistent yields (33-78%) highly dependent on Grignard reagent freshness, highlighting the instability of the intermediate [2]. Throughout the late 1960s, methodologies diversified significantly. Jukes (1969-1970) adapted the approach for chloropentafluorobenzene, while Respes and colleagues achieved superior yields (86%) using bis(pentafluorophenyl)magnesium [4].
A revolutionary non-Grignard pathway emerged in 1968 with the discovery of UV-mediated synthesis. Irradiating hexafluorobenzene and trimethylsilane with a 500W Hanovia mercury lamp yielded the silane in 53% yield [2]. Optimization using bis(trimethylsilyl)mercury under UV irradiation dramatically increased efficiency to 91% yield, showcasing the potential of radical pathways [2]. Concurrently, Bardin's group developed a phosphine-mediated system employing tris(diethylamino)phosphine to facilitate halogen displacement between bromopentafluorobenzene and chlorotrimethylsilane, achieving 63-68% yields in non-polar solvents [2] [4]. This method, though efficient, faced limitations due to the carcinogenicity of phosphines.
The 21st century witnessed substantial refinement of synthetic strategies. Electrochemical silylation developed by Stepanov et al. utilized acetonitrile/DMF solvents with copper cathodes and aluminum anodes, delivering 60% yield directly from hexafluorobenzene [4]. Most significantly, Igumnov's decarboxylation methodology revolutionized the approach. Reacting potassium pentafluorobenzoate with chlorotrimethylsilane in polar aprotic solvents (DMF, NMP, sulfolane) at 95-130°C proceeded via a pentacoordinate silicon intermediate, achieving high yields without organometallic intermediates [4]. This mechanism was conclusively demonstrated through isolation and decarboxylation of trimethylsilyl pentafluorobenzoate, confirming the nucleophile-assisted decarboxylation pathway [4].
Table 2: Evolution of Synthetic Methods for Trimethyl(pentafluorophenyl)silane
Year | Synthetic Method | Key Conditions | Yield (%) | Significance | Reference |
---|---|---|---|---|---|
1964 | Grignard (MgBrC₆F₅ + ClSiMe₃) | Ether, -20°C, fresh reagent | 42-78 | First synthesis, yield dependent on freshness | [2] |
1968 | UV irradiation (C₆F₆ + HSiMe₃) | Hanovia 500W Hg lamp | 53 | Radical pathway demonstration | [2] |
1968 | UV irradiation (C₆F₆ + Hg(SiMe₃)₂) | Excess C₆F₆, UV irradiation | 91 | High-yield radical method | [2] |
1970s | Phosphine-mediated (BrC₆F₅ + ClSiMe₃) | P(NEt₂)₃, pentane/hexane/CH₂Cl₂ | 63-68 | Avoids organometallics, carcinogenic phosphine | [2] [4] |
2000s | Electrochemical (C₆F₆) | CH₃CN, Cu cathode/Al anode | 60 | Direct electrochemical method | [4] |
2010s | Decarboxylative silylation (KOOCC₆F₅) | DMF/NMP/sulfolane, 95-130°C, nucleophile | High (exact %) | Commercially viable, avoids halogenated precursors | [4] |
Trimethyl(pentafluorophenyl)silane occupies a strategic position at the intersection of fluorine and silicon chemistry, serving as a benchmark compound for studying fluoroaryl-silicon bonding phenomena. Its primary significance lies in two synergistic roles: as a mild fluoroaryl transfer agent and as a precursor to silylium Lewis acids. Unlike conventional pentafluorophenyl lithium or magnesium reagents, this silane transfers the C₆F₅ moiety under anion activation conditions without requiring strongly basic or nucleophilic environments, enabling functional group compatibility impossible with traditional organometallics [4] [5]. This characteristic has proven invaluable in synthesizing complex fluorinated pharmaceuticals and advanced materials where base-sensitive groups preclude organometallic approaches.
The compound's reactivity with carbonyl compounds exemplifies its unique capabilities. Under cyanide anion catalysis (KCN·18-crown-6 complex), it engages in chemoselective additions to aldehydes and ketones. With benzaldehyde, it forms phenyl(pentafluorophenyl)trimethylsiloxymethane in 56.5% yield in diethyl ether [2] [4]. Remarkably, its behavior adapts to substrate electronics: enolizable ketones like acetophenone yield trimethylsilyl enol ethers (81.2%), while p-aminoacetophenone undergoes competitive silylation of the amine or carbonyl depending on stoichiometry [2]. This tunable reactivity underscores its versatility in carbonyl functionalization strategies inaccessible to other fluoroarylating reagents.
Beyond direct transfer, the compound serves as a linchpin in generating highly electrophilic silylium species. When combined with trityl tetrakis(pentafluorophenyl)borate, it forms silylium Lewis acid catalysts active in hydrosilylation, carbonyl reductions, and C-F bond activation [5]. These catalysts exhibit exceptional stability and moisture tolerance compared to traditional Brønsted acid-derived silylium ions, enabling their application in industrially relevant processes. The weakly coordinating borate anion stabilizes the silicon cation without passivating its Lewis acidity, creating catalysts that meet UN Sustainable Development Goals (SDG9) for sustainable industrial innovation by reducing heavy metal catalysts and harsh reagents [5]. Furthermore, the silane acts as a precursor to pentafluorophenyl-substituted silanes used in electron-transport layers for OLEDs and liquid crystal displays, capitalizing on the electron-withdrawing properties and thermal stability imparted by the perfluoroaryl group [4].
Table 3: Catalytic Applications Enabled by Trimethyl(pentafluorophenyl)silane Chemistry
Application Domain | Catalyst System | Key Reaction | Significance | Reference |
---|---|---|---|---|
Carbonyl Activation | KCN·18-crown-6 | Addition to aldehydes/ketones | Chemoselective C₆F₅ transfer, enol ether formation | [2] [4] |
Silylium Lewis Acid Catalysis | [R₃Si]⁺[C(C₆H₅)₃B(C₆F₅)₄]⁻ | Hydrosilylation, C-F activation | Moisture-tolerant, metal-free catalysis | [5] |
Reduction Catalysis | Silylium-borate complexes | Carbonyl/imine reductions | Sustainable alternative to stoichiometric reductants | [5] |
Polyfluoroaryl Ether Synthesis | Intermediate alkoxide formation | Reaction with pentafluorobenzyl bromide | Synthesis of electron-deficient ethers for materials | [2] |
Electrophilic Fluoroarylation | TASF (tris(diethylamino)sulfonium difluorotrimethylsilicate) | Pentafluorophenyl addition to benzaldehyde | Higher yields (87%) than other catalysts | [2] |
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